Tert-butyl 4-amino-2-chlorobenzoate
Overview
Description
Tert-butyl 4-amino-2-chlorobenzoate is a chemical compound with the CAS Number: 75294-49-4 . It has a molecular weight of 227.69 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-amino-2-chlorobenzoate is1S/C11H14ClNO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,13H2,1-3H3
. This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms. Physical And Chemical Properties Analysis
Tert-butyl 4-amino-2-chlorobenzoate is a powder at room temperature .Scientific Research Applications
Enantioselective Sensing and Fluorescence Assays
Tert-butyl derivatives like 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide, synthesized from tert-butylaniline and 2-chlorobenzoic acid, have been used in enantioselective fluorescence sensing of chiral amino alcohols. This application is significant in accurately measuring both the total amount and the enantiomeric excess of several amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).
Synthesis of Amino Acids and NMR Applications
Tert-butyl derivatives, such as perfluoro-tert-butyl 4-hydroxyproline, have been synthesized for use in peptides. These derivatives show distinct conformational preferences, which are detectable by 19F NMR, suggesting their utility in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, a class of tert-butyl derivatives, are versatile intermediates for asymmetric synthesis of amines. These imines are activated for the addition of various nucleophiles and serve as powerful chiral directing groups (Ellman, Owens, & Tang, 2002).
Hydroxyl Radical Studies
Tert-butyl alcohol, related to tert-butyl derivatives, has been used as a reference substance in determining the relationship between temperature and the reaction rate constant of hydroxyl radicals with 4-chlorobenzoic acid. This has implications for studies in ozonation and advanced oxidation processes (Kawaguchi, Hidaka, & Nishimura, 2022).
Polymer Synthesis
Tert-butyl derivatives have been used in synthesizing novel fluorinated polyimides. These polyimides exhibit unique properties like organosolubility, light color, and good tensile strength, which are critical in various industrial applications (Yang, Su, & Chiang, 2006).
Molecular Structure Studies
Research involving tert-butyl derivatives has led to the synthesis of new polyimides with low dielectric constants and high organosolubility. These studies are fundamental in understanding the impact of molecular structure on polymer properties (Chern, Twu, & Chen, 2009).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-amino-2-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOXEUOQRNPJJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700582 | |
Record name | tert-Butyl 4-amino-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-amino-2-chlorobenzoate | |
CAS RN |
75294-49-4 | |
Record name | tert-Butyl 4-amino-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-amino-2-chlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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